molecular formula C22H20N4O4 B2628050 3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879454-56-5

3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No. B2628050
M. Wt: 404.426
InChI Key: KJNLWAMEOWWUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A cost-effective and competent approach has been established for the synthesis of pyrimido quinolines and pyrido [2,3-d]pyrimidines via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex and unique, contributing to its diverse applications in various fields.


Chemical Reactions Analysis

The presence of electron-donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings of some synthesized compound may enhance the activity while the presence of electron-withdrawing groups like –OH and –NO2 at para position may reduce the activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its unique characteristics and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involves the synthesis of pyrimido[4,5-b]quinoline derivatives through various methods, reflecting their importance in organic chemistry and materials science. For instance, Damavandi and Sandaroos (2012) demonstrated the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives using a one-pot condensation method (Damavandi & Sandaroos, 2012). Similarly, Ji et al. (2008) developed an environmentally benign protocol for synthesizing pyrimido[4,5-b]quinoline derivatives via multicomponent reactions in ionic liquids, highlighting a greener approach to compound synthesis (Ji et al., 2008).

Applications in Materials Science

Research by Kawai, Kunitomo, and Ohno (1996) explored the geometrical changes in a flavoenzyme model compound through hydrogen bonding, indicating the potential of pyrimido[4,5-b]quinoline derivatives in the study of enzyme mimics and redox processes (Kawai, Kunitomo, & Ohno, 1996).

Corrosion Inhibition

Verma et al. (2016) investigated the use of 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments, demonstrating their effectiveness in protecting industrial materials (Verma et al., 2016).

Antifungal Activity

Araghi et al. (2020) conducted a study on the antifungal activity of pyrimido[4,5-b]quinolin derivatives, showcasing their potential in developing new antifungal agents (Araghi et al., 2020).

Innovative Synthetic Methods

Recent advancements include the development of novel synthetic approaches to functionalize pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via three-component one-pot reactions, as demonstrated by Aknin et al. (2010), which highlights the versatility and utility of these compounds in organic synthesis (Aknin et al., 2010).

properties

IUPAC Name

3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-3-4-12-25-20(14-8-7-9-15(13-14)26(29)30)23-21-18(22(25)28)19(27)16-10-5-6-11-17(16)24(21)2/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNLWAMEOWWUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

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